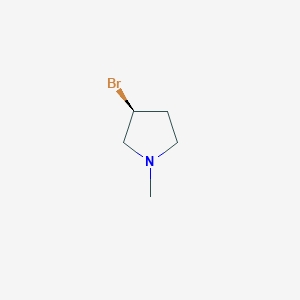

(S)-3-Bromo-1-methyl-pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-bromo-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYTHOKJZSZQJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Bromo-1-methyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Bromo-1-methyl-pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The stereochemistry at the 3-position of this compound is crucial, as the biological activity of chiral molecules is often stereospecific, with enantiomers potentially exhibiting substantial differences in their pharmacodynamic and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound features a five-membered saturated nitrogen heterocycle with a bromine atom at the chiral center on the third carbon and a methyl group on the nitrogen atom.

Structure:

CAS Number: The CAS number for the racemic mixture, 3-Bromo-1-methyl-pyrrolidine, is 10603-45-9.[1][2][3] This number is often used in commercial listings for the (S)-enantiomer, with the stereochemistry specified in the product name.

Table 1: Physicochemical Properties of 3-Bromo-1-methyl-pyrrolidine

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀BrN | [2] |

| Molecular Weight | 164.04 g/mol | [1] |

| Appearance | Yellow to brown liquid | [3] |

| Boiling Point | 78-80 °C (40 Torr) | |

| Density | 1.361 g/mL at 25 °C | |

| Refractive Index | 1.4910 | |

| pKa (Predicted) | 8.53 ± 0.40 | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data

| ¹H NMR | ¹³C NMR | ||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 2.3 - 2.5 (s) | N-CH₃ | ~42 |

| H2, H5 (CH₂) | 2.5 - 3.2 (m) | C2, C5 | ~55-65 |

| H4 (CH₂) | 2.0 - 2.8 (m) | C4 | ~35-45 |

| H3 (CHBr) | 4.0 - 4.5 (m) | C3 (CHBr) | ~50-60 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.[1]

Synthesis

The most common method for synthesizing this compound is through the nucleophilic substitution of the corresponding hydroxyl precursor, (S)-3-hydroxy-1-methylpyrrolidine, using a brominating agent such as phosphorus tribromide (PBr₃).[1]

Experimental Protocol: Synthesis from (S)-3-hydroxy-1-methylpyrrolidine

This protocol is adapted from a patented method for the synthesis of the racemic compound and specifies the use of the chiral starting material.[4]

Materials:

-

(S)-3-hydroxy-1-methylpyrrolidine

-

Phosphorus tribromide (PBr₃)

-

n-Hexane

-

25% Potassium hydroxide (KOH) solution

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

Procedure:

-

In a 100ml single-port flask, add (S)-3-hydroxy-1-methylpyrrolidine (5 g) and n-hexane (50 ml).

-

Cool the mixture in an ice bath for 10 minutes.

-

While cooling, slowly add phosphorus tribromide (16.9 g).

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture.

-

Neutralize the mixture by adding 25% KOH solution until the pH is greater than 8.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic phases and extract with 50 ml of 1N hydrochloric acid.

-

Retain the aqueous layer and adjust the pH to 8 with 25% KOH.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts.

-

Evaporate the solvent to obtain this compound.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of 3-bromo-1-methyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 3-bromo-1-methyl-pyrrolidine

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereochemistry of substituted pyrrolidines is of paramount importance, as the biological activity of chiral molecules is often stereospecific. In 3-bromo-1-methyl-pyrrolidine, the carbon atom at the 3-position is a chiral center, giving rise to two enantiomers: (R)-3-bromo-1-methyl-pyrrolidine and (S)-3-bromo-1-methyl-pyrrolidine. The differential spatial arrangement of the bromine atom at this stereocenter can lead to significant differences in the pharmacological and toxicological profiles of molecules derived from these enantiomers. Therefore, the ability to synthesize and characterize enantiomerically pure forms of 3-bromo-1-methyl-pyrrolidine is crucial for drug discovery and development.[1]

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for racemic 3-bromo-1-methyl-pyrrolidine is presented in Table 1. It is important to note that while predicted spectroscopic data is available, experimental data for the pure enantiomers, particularly their specific rotation, is not widely published.

Table 1: Physicochemical and Predicted Spectroscopic Data of 3-bromo-1-methyl-pyrrolidine

| Property | Value |

| Molecular Formula | C₅H₁₀BrN |

| Molecular Weight | 164.04 g/mol |

| CAS Number | 10603-45-9 (racemic) |

| Boiling Point | 153-159 °C |

| Density | 1.361 g/mL at 25 °C |

| Refractive Index | n20/D 1.491 |

| Predicted ¹H NMR (ppm) | 2.2-2.8 (m, 4H, CH₂), 2.9 (s, 3H, N-CH₃), 3.5-3.8 (m, 1H, CHBr), 3.9-4.2 (m, 2H, N-CH₂) |

| Predicted ¹³C NMR (ppm) | 25-30 (CH₂), 40-45 (N-CH₃), 50-55 (CHBr), 55-60 (N-CH₂) |

| Predicted IR (cm⁻¹) | 2950-2800 (C-H stretch), 1460 (CH₂ bend), 1100 (C-N stretch), 650 (C-Br stretch) |

Synthesis of Racemic 3-bromo-1-methyl-pyrrolidine

The most common laboratory-scale synthesis of racemic 3-bromo-1-methyl-pyrrolidine involves the nucleophilic substitution of the hydroxyl group in 3-hydroxy-1-methylpyrrolidine with a bromine atom. Phosphorus tribromide (PBr₃) is a frequently used brominating agent for this transformation.[1]

Experimental Protocol: Synthesis from 3-hydroxy-1-methylpyrrolidine

Materials:

-

3-hydroxy-1-methylpyrrolidine

-

Phosphorus tribromide (PBr₃)

-

n-Hexane

-

25% Potassium hydroxide (KOH) solution

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-1-methylpyrrolidine (e.g., 5 g) in n-hexane (e.g., 50 mL).

-

Cool the mixture in an ice bath for 10 minutes.

-

Slowly add phosphorus tribromide (e.g., 16.9 g) to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding 25% KOH solution until the pH is greater than 8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic phases and wash with 1N HCl.

-

Separate the aqueous layer and adjust the pH to greater than 8 with 25% KOH solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-bromo-1-methyl-pyrrolidine.

-

The crude product can be further purified by distillation.

Logical Workflow for Racemic Synthesis:

Caption: Workflow for the synthesis of racemic 3-bromo-1-methyl-pyrrolidine.

Strategies for Obtaining Enantiomerically Pure 3-bromo-1-methyl-pyrrolidine

The preparation of enantiomerically pure 3-bromo-1-methyl-pyrrolidine can be approached through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by several methods, with the most common being diastereomeric salt formation and chiral chromatography.

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

Logical Pathway for Chiral Resolution:

Caption: Diastereomeric salt formation for chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Method Development (General Procedure)

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized.

-

For basic compounds like 3-bromo-1-methyl-pyrrolidine, a small amount of an amine additive (e.g., diethylamine or triethylamine, 0.1%) may be required to improve peak shape.

Procedure:

-

Prepare a standard solution of racemic 3-bromo-1-methyl-pyrrolidine in the mobile phase.

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

-

Inject a small volume of the standard solution.

-

Monitor the separation at a suitable UV wavelength (e.g., 210 nm).

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

Experimental Workflow for Chiral HPLC Separation:

Caption: Workflow for chiral HPLC separation of enantiomers.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. For 3-bromo-1-methyl-pyrrolidine, one could envision starting from a chiral precursor like (R)- or (S)-3-hydroxypyrrolidine and converting the hydroxyl group to a bromine with retention or inversion of configuration, depending on the reaction mechanism.

Characterization of Enantiomers

Once the enantiomers are separated or synthesized in pure form, their stereochemical purity must be confirmed.

Polarimetry

Polarimetry is the definitive method for determining the optical activity of a chiral compound. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). While experimental values for 3-bromo-1-methyl-pyrrolidine are not readily found in the literature, they can be determined experimentally using a polarimeter. The enantiomeric excess (% ee) of a mixture can be calculated using the measured specific rotation of the mixture and the known specific rotation of the pure enantiomer.

Chiral Chromatography

As mentioned for separation, chiral HPLC or Gas Chromatography (GC) can also be used analytically to determine the enantiomeric composition of a sample. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

NMR Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents to differentiate them. The reaction of a racemic mixture with a chiral derivatizing agent forms diastereomers, which will have distinct NMR spectra.

Conclusion

3-bromo-1-methyl-pyrrolidine is a chiral molecule with significant potential as a building block in the synthesis of complex, biologically active compounds. This guide has provided an in-depth overview of its stereochemistry, including methods for the synthesis of the racemic mixture and strategies for obtaining the pure enantiomers. While a critical data gap exists regarding the experimental specific rotation of the (R) and (S) enantiomers, the experimental protocols and analytical methodologies outlined herein provide a clear path for researchers to synthesize, separate, and characterize these important stereoisomers. The careful control and understanding of the stereochemistry of 3-bromo-1-methyl-pyrrolidine will be essential for unlocking its full potential in the fields of drug discovery and materials science.

References

Spectroscopic Characterization of (S)-3-Bromo-1-methyl-pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthetic precursor, (S)-3-Bromo-1-methyl-pyrrolidine. Due to the limited availability of public experimental spectra for this specific enantiomer, this document focuses on predicted spectroscopic data and established analytical methodologies. It serves as a valuable resource for researchers utilizing this compound in drug discovery and development, offering insights into its structural confirmation and purity assessment.

Chemical Structure and Properties

This compound is a substituted pyrrolidine with a stereocenter at the C3 position. The bromine atom's presence makes it a versatile intermediate for introducing various functional groups via nucleophilic substitution.[1]

| Property | Value |

| Molecular Formula | C₅H₁₀BrN |

| Molecular Weight | 164.04 g/mol [1][2][3] |

| CAS Number | 10603-45-9 (for racemate)[2] |

| Appearance | Reported as a liquid[3][4] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[1] The predicted ¹H and ¹³C NMR chemical shifts for 3-Bromo-1-methyl-pyrrolidine are presented below. These values are estimations and may vary depending on the solvent and experimental conditions.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-1-methyl-pyrrolidine [1]

| ¹H NMR | ¹³C NMR | ||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment |

| N-CH₃ | 2.3 - 2.5 | Singlet (s) | N-CH₃ |

| H2, H5 (CH₂) | 2.5 - 3.2 | Multiplet (m) | C2, C5 |

| H4 (CH₂) | 2.0 - 2.8 | Multiplet (m) | C4 |

| H3 (CHBr) | 4.0 - 4.5 | Multiplet (m) | C3 |

Note: The carbon atom bonded to the electronegative bromine atom (C3) is expected to be significantly deshielded and appear at a lower field compared to the other ring carbons.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.[1] For this compound, the presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]

Table 2: Predicted ESI-MS Data for 3-Bromo-1-methyl-pyrrolidine [1]

| Ion | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) | Expected Relative Intensity |

| [C₅H₁₁BrN]⁺ | 164.0075 | 166.0055 | ~1:1 |

Note: These values represent the protonated molecule. Fragmentation ions would also be observed in the mass spectrum.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5][6] For this compound, the IR spectrum is expected to exhibit the following key features:

-

C-H stretching: Absorptions from the methyl and pyrrolidine ring methylene groups are expected in the range of 2850–2960 cm⁻¹.[6]

-

Absence of N-H stretching: As a tertiary amine, there will be no N-H stretching bands, which are typically found between 3300-3500 cm⁻¹.[1]

-

C-N stretching: This absorption is expected to be present.

-

C-Br stretching: This absorption will also be present in the fingerprint region.

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical as it can influence chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[1]

-

Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[7] Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[8] Further dilution may be necessary to achieve an optimal concentration for analysis.[8]

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[9][10] Acquire the mass spectrum over a suitable mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition.[1]

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For compounds containing bromine, verify the characteristic isotopic pattern.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Sample Preparation (for solids): Dissolve the solid sample in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the solid.[11]

-

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation charts.[5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a framework for the spectroscopic characterization of this compound. While experimental data is currently scarce in the public domain, the predicted data and established protocols outlined here offer a robust starting point for researchers in the field.

References

- 1. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]

- 3. 3-Bromo-1-methylpyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - 3-bromo-1-methylpyrrolidin-2-one (C5H8BrNO) [pubchemlite.lcsb.uni.lu]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 11. 3-broMo-1-Methylpyrrolidin-2-one synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Safe Handling of (S)-3-Bromo-1-methyl-pyrrolidine

Disclaimer: No specific Safety Data Sheet (SDS) for (S)-3-Bromo-1-methyl-pyrrolidine is publicly available. The following guide has been compiled using data from structurally related compounds, including 1-methylpyrrolidine, 3-bromopyrrolidine, and N-methyl-2-pyrrolidone. This information should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this chemical.

This technical guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Given the absence of a dedicated Safety Data Sheet (SDS), this document provides a comprehensive overview of safety and handling precautions based on data extrapolated from analogous compounds.

Hazard Identification and Classification

Based on the functional groups present (a tertiary amine and an alkyl bromide), this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation or severe burns.

-

Serious Eye Damage/Irritation: Likely to cause serious eye damage.

-

Flammability: May be a flammable liquid and vapor.

-

Environmental Hazards: Potentially toxic to aquatic life.

Physical and Chemical Properties (Extrapolated Data)

The following table summarizes the physical and chemical properties of related compounds to provide an estimate for this compound.

| Property | 1-Methylpyrrolidine | 3-Bromopyrrolidine Hydrobromide | N-Methyl-2-pyrrolidone |

| CAS Number | 120-94-5 | 1262769-75-4 | 872-50-4 |

| Molecular Formula | C5H11N | C4H9Br2N | C5H9NO |

| Molecular Weight | 85.15 g/mol | 230.93 g/mol | 99.13 g/mol |

| Boiling Point | 81 °C | Not Available | 202 °C |

| Flash Point | -21 °C[1] | Not Applicable | 86 °C |

| Density | 0.819 g/mL | Not Available | 1.028 g/mL |

Toxicological Information (Extrapolated Data)

The toxicological data presented below is for 1-methylpyrrolidine and should be considered indicative of the potential hazards of this compound.

| Metric | Value (for 1-Methylpyrrolidine) |

| LD50 Oral (Rat) | ca. 280 mg/kg bw[2] |

| LC50 Inhalation (Rat) | > 4.5 - < 10.1 mg/L air[2] |

| LD50 Dermal (Rabbit) | > 200 mg/kg bw[2] |

Experimental Protocols

4.1. Handling and Storage

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. The storage area should be designated for flammable and corrosive liquids.

4.2. Disposal

-

Waste Categorization: As a halogenated organic compound, waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[3]

-

Procedure: Do not dispose of this chemical down the drain.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this compound, particularly in the absence of specific safety data.

Caption: Risk Assessment Workflow for this compound.

Caption: Emergency Response Protocol for Chemical Incidents.

References

The Pivotal Role of (S)-3-Bromo-1-methyl-pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. Among these, the pyrrolidine scaffold is a privileged structure, frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on the synthesis, applications, and medicinal chemistry relevance of a particularly valuable derivative: (S)-3-Bromo-1-methyl-pyrrolidine. Its defined stereochemistry and the reactive bromine atom make it a versatile precursor for the synthesis of a diverse range of complex molecules, targeting various signaling pathways. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and a visual representation of relevant biological pathways.

Synthesis of this compound: A Key Chiral Intermediate

The most prevalent method for the synthesis of 3-Bromo-1-methyl-pyrrolidine is through the bromination of its hydroxyl precursor, 1-methyl-3-pyrrolidinol.[2][3] The stereospecific synthesis of the (S)-enantiomer is crucial, as the biological activity of resulting pharmaceuticals is often highly dependent on the stereochemistry at the C3 position of the pyrrolidine ring.[2]

Experimental Protocol: Synthesis of 3-Bromo-1-methyl-pyrrolidine

This protocol is adapted from a patented method for the synthesis of the racemic compound, which can be adapted for the (S)-enantiomer by starting with (S)-1-methyl-3-pyrrolidinol.[3]

Materials:

-

(S)-1-methyl-3-pyrrolidinol

-

Phosphorus tribromide (PBr₃)

-

n-Hexane

-

Potassium hydroxide (KOH) solution (25%)

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

Procedure:

-

In a 100 mL single-port flask, add (S)-1-methyl-3-pyrrolidinol (5 g) and n-hexane (50 mL).

-

Cool the mixture in an ice bath for 10 minutes.

-

Under cooling, slowly add phosphorus tribromide (16.9 g).

-

After the addition is complete, warm the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture.

-

Neutralize the mixture to a pH > 8 by adding a 25% KOH solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic phases and extract with 50 mL of 1N hydrochloric acid.

-

Separate the aqueous layer, and adjust the pH to > 8 with a suitable base.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts.

-

Evaporate the solvent to obtain 3-Bromo-1-methyl-pyrrolidine.

Quantitative Data: A similar synthesis of the racemate reported a yield of approximately 22% (1.1 g from 5 g of starting material).[3] Optimization of reaction conditions, including solvent and temperature control, is critical for improving yield and purity.[2]

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

This compound serves as a versatile building block for the synthesis of a wide range of molecules with therapeutic potential. The bromine atom acts as a good leaving group, allowing for nucleophilic substitution with various functional groups, including amines, thiols, and azides. This enables the construction of compound libraries for screening and the targeted synthesis of specific drug candidates.[2]

Precursor for Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and their modulation is a key strategy for treating diseases of the central nervous system, such as Alzheimer's disease and schizophrenia.[4] The pyrrolidine scaffold is a common feature in many selective muscarinic agonists and antagonists.

Hypothetical Synthetic Workflow for a Muscarinic Agonist:

Caption: Synthetic route to muscarinic agonists.

Experimental Protocol: Nucleophilic Substitution with an Amine (General Procedure)

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile).

-

Add the desired primary or secondary amine, often in excess or in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.

-

Heat the reaction mixture to a temperature appropriate for the specific substrates (typically ranging from room temperature to 80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove salts and excess amine.

-

Purify the product by column chromatography or crystallization.

Quantitative Data for Muscarinic Receptor Ligands:

| Compound Class | Target | Biological Activity (Ki or IC50) | Reference |

| Pyrrolidine Derivatives | M1 mAChR | Ki = 40–110 µM | [5] |

| Flavonoids | M1 mAChR | Ki = 59 µM (Acetylcholine) | [5] |

Synthesis of ERK Inhibitors for Oncology

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6] Small molecule inhibitors of ERK1/2 are therefore promising anti-cancer agents. A novel class of ERK inhibitors features a 3(S)-thiomethyl pyrrolidine moiety, which can be synthesized from this compound.[7]

Hypothetical Synthetic Workflow for an ERK Inhibitor:

Caption: Synthetic route to ERK inhibitors.

Experimental Protocol: Nucleophilic Substitution with a Thiol (General Procedure)

-

Dissolve this compound in a polar aprotic solvent like DMF or THF.

-

Add the desired thiol or a corresponding thiolate salt (e.g., sodium thiomethoxide). If starting with the thiol, a base such as sodium hydride or potassium carbonate is required to generate the thiolate in situ.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data for a 3(S)-thiomethyl pyrrolidine ERK inhibitor analog:

| Compound | Target | Biological Activity | Pharmacokinetic Parameter (rat) | Reference |

| Analog 28 | ERK1/2 | Potent inhibitor | AUC = 26 µM·h; F% = 70 | [7] |

A Key Building Block for Varenicline Analogs

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used smoking cessation aid.[8] While the commercial synthesis of Varenicline does not start from this compound, the core structure of Varenicline contains a complex, chiral polycyclic system that highlights the importance of chiral pyrrolidine derivatives in accessing such intricate molecular architectures. The synthesis of Varenicline analogs for structure-activity relationship (SAR) studies could certainly leverage the versatility of this compound.

Hypothetical Synthetic Workflow towards Varenicline Analogs:

References

- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 2. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]

- 3. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]

- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]

- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

Literature review of (S)-3-Bromo-1-methyl-pyrrolidine applications

An In-depth Technical Guide on the Applications of (S)-3-Bromo-1-methyl-pyrrolidine

Introduction

This compound is a chiral halogenated N-heterocycle that serves as a critical and versatile synthetic precursor in medicinal chemistry and drug development.[1] The pyrrolidine ring is a prevalent motif in a vast array of natural products and pharmaceutical agents.[1][2][3] The stereochemistry at the 3-position of this compound is of paramount importance, as the biological activity of chiral molecules is often stereospecific, with enantiomers potentially exhibiting significant differences in their pharmacodynamic and pharmacokinetic profiles.[1] The primary utility of this compound lies in the reactivity of its bromine atom, which functions as an excellent leaving group in nucleophilic substitution reactions, enabling the straightforward introduction of diverse functional groups at the 3-position of the pyrrolidine ring.[1] This guide provides a comprehensive overview of the synthetic and pharmacological applications of this compound, focusing on its role in the development of novel therapeutic agents.

Synthetic Applications

This compound is a valuable building block for constructing more complex molecular architectures, particularly for targeting various biological systems. Its utility stems from the ability to displace the bromo group with a wide range of nucleophiles, leading to a diverse library of 3-substituted pyrrolidine derivatives.

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Antagonists

The muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors that mediate the actions of the neurotransmitter acetylcholine and are attractive targets for various central nervous system (CNS) disorders.[4] this compound has been utilized as a scaffold in the synthesis of selective M1 mAChR antagonists.

A key synthetic step involves the nucleophilic substitution of the bromide with various amines or other nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies. For instance, reaction with a substituted amine can lead to the formation of a tertiary amine, a common feature in many muscarinic antagonists.

Table 1: Synthesis of Selective M1 mAChR Antagonists

| Compound ID | R-Group at C3 | M1 Antagonist IC50 | Selectivity vs. rM2-rM5 | Reference |

| 9d | -NH-benzyl | 5.6 µM | >26-fold | [4] |

| 9f | -NH-phenethyl | 1.1 µM | 6.9 to 63-fold | [4] |

| 9g | -O-phenyl | 3.3 µM | >45-fold | [4] |

| 9i | -NH-cyclopentyl | 441 nM | >340-fold vs M4 | [4] |

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in neurotransmission.[5][6] Derivatives of this compound have been explored as modulators of nAChRs, particularly the α4β2 subtype, which is implicated in nicotine addiction.[5][6] The synthesis of these ligands often involves connecting the N-methyl-pyrrolidine moiety to aromatic esters via a polymethylene chain.[5]

Table 2: Binding Affinity of this compound Derivatives at α4β2 nAChR

| Compound | Substituent on Aromatic Ester | α4β2 nAChR Binding Affinity (Ki) | Reference |

| 1 | Unsubstituted | - | [5] |

| 2 | 3-Fluoro | 0.094 ± 0.002 µM | [5] |

| 3 | 3-Chloro | 0.009 ± 0.001 µM | [5] |

| 4 | 3-Bromo | 0.132 ± 0.038 µM | [5] |

| 20 | - | 0.031 ± 0.006 µM | [5][6] |

| 21 | - | 0.113 ± 0.037 µM | [5] |

Synthesis of ERK Inhibitors for Oncology

The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade in oncology. A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of potent ERK1/2 inhibitors.[7] A 3(S)-thiomethyl pyrrolidine analog, synthesized from this compound via nucleophilic substitution with a thiol, demonstrated significantly improved pharmacokinetic properties compared to the parent compound.[7]

Table 3: Pharmacokinetic Properties of Pyrrolidine-based ERK Inhibitors

| Compound ID | 3-Position Substituent | Rat AUC PK @ 10 mpk | Oral Bioavailability (F%) | Reference |

| 5 (SCH772984) | - | 0 µM·h | 0% | [7] |

| 28 | 3(S)-thiomethyl | 26 µM·h | 70% | [7] |

Experimental Protocols

General Synthesis of 3-Substituted-1-methylpyrrolidines

The transformation of this compound into various derivatives is typically achieved through nucleophilic substitution.

Materials:

-

This compound

-

Desired Nucleophile (e.g., amine, thiol, alcohol)

-

Aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

-

Base (e.g., K2CO3, NaH, Et3N)

Procedure:

-

Dissolve this compound in an appropriate aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the desired nucleophile to the solution. Depending on the nucleophile's reactivity, a base may be required to facilitate the reaction.

-

Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the desired 3-substituted-1-methylpyrrolidine.

Radioligand Binding Assay for α4β2 nAChR

This protocol is used to determine the binding affinity of synthesized compounds to the α4β2 nicotinic acetylcholine receptor.[5]

Materials:

-

Synthesized compounds

-

[³H]-cytisine (radioligand)

-

Membrane preparations from cells expressing α4β2 nAChRs

-

Assay buffer (e.g., PBS)

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the synthesized compounds.

-

In a multi-well plate, add the membrane preparation, the [³H]-cytisine, and the test compound or vehicle.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the Ki values by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism) and the Cheng-Prusoff equation.

Visualizations

Caption: General synthetic workflow utilizing this compound.

Caption: Targeting cholinergic receptors with pyrrolidine derivatives.

Caption: Inhibition of the ERK signaling pathway by pyrrolidine derivatives.

Conclusion

This compound stands out as a valuable and versatile chiral building block in modern drug discovery. Its utility in generating diverse libraries of 3-substituted pyrrolidines has enabled the development of potent and selective modulators for a range of important biological targets, including muscarinic and nicotinic acetylcholine receptors, as well as the ERK kinase. The stereospecificity of this precursor is crucial for optimizing the pharmacological profiles of the resulting drug candidates. Future applications of this compound will likely continue to expand as researchers further explore its synthetic potential in the quest for novel therapeutics.

References

- 1. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel (S)-3-(Aryloxy)-1-methylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel (S)-3-(aryloxy)-1-methylpyrrolidine derivatives, leveraging the chiral building block (S)-3-Bromo-1-methyl-pyrrolidine. The synthesized compounds are designed as potential selective muscarinic M1 receptor agonists, which are of significant interest in the development of therapeutics for neurodegenerative diseases.

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] The stereochemistry of these compounds is often crucial for their biological activity. This compound is a versatile chiral starting material, with the bromine atom serving as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position of the pyrrolidine ring with a defined stereochemistry.[2]

This document details the synthesis of a series of (S)-3-(aryloxy)-1-methylpyrrolidine derivatives via a Williamson ether synthesis. This class of compounds is of particular interest for its potential to modulate muscarinic acetylcholine receptors (mAChRs). Specifically, the M1 subtype is a key target in the central nervous system for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Synthesis Overview

The overall synthetic strategy involves two main stages. The first stage is the preparation of the starting material, this compound, from its corresponding alcohol. The second stage is the nucleophilic substitution reaction of the bromide with various substituted phenols to yield the target (S)-3-(aryloxy)-1-methylpyrrolidine derivatives.

Caption: Overall workflow for the synthesis and evaluation of novel (S)-3-(aryloxy)-1-methylpyrrolidine derivatives.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of the key intermediate and the final products, along with their activity at the human muscarinic M1 receptor.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| (S)-3-Hydroxy-1-methyl-pyrrolidine | PBr₃ | n-Hexane | Reflux | 2 | 22 |

Data adapted from patent CN102675179A.[3]

Table 2: Synthesis and Biological Activity of (S)-3-(Aryloxy)-1-methylpyrrolidine Derivatives

| Compound ID | Aryl Substituent (Ar) | Yield (%) | M1 Receptor Binding Affinity (Ki, nM) |

| 1a | Phenyl | 78 | 150 |

| 1b | 4-Fluorophenyl | 82 | 98 |

| 1c | 4-Methoxyphenyl | 75 | 210 |

| 1d | 3-Chlorophenyl | 85 | 75 |

| 1e | 2-Naphthyl | 68 | 120 |

Yields and biological activity data are representative values for this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent CN102675179A.[3]

Materials:

-

(S)-3-Hydroxy-1-methyl-pyrrolidine (5 g)

-

n-Hexane (50 ml)

-

Phosphorus tribromide (PBr₃) (16.9 g)

-

25% Potassium hydroxide (KOH) solution

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

Procedure:

-

In a 100 ml single-port flask, add (S)-3-Hydroxy-1-methyl-pyrrolidine (5 g) and n-hexane (50 ml).

-

Cool the mixture in an ice bath for 10 minutes.

-

While maintaining the cooling, slowly add phosphorus tribromide (16.9 g).

-

After the addition is complete, warm the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add 25% KOH solution to neutralize the mixture to a pH > 8.

-

Extract the mixture with diethyl ether.

-

Combine the organic phases and extract with 50 ml of 1N HCl.

-

Separate and keep the aqueous layer. Adjust the pH to > 8 with 25% KOH.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts and concentrate under reduced pressure to obtain this compound.

Protocol 2: General Procedure for the Synthesis of (S)-3-(Aryloxy)-1-methylpyrrolidine Derivatives (Williamson Ether Synthesis)

This protocol is a general method for the O-alkylation of phenols.[2]

Materials:

-

This compound (1.0 eq)

-

Substituted phenol (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (15 volumes)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq) at room temperature.

-

Stir the reaction mixture for 6 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate successively with water (2 x 10 volumes) and brine solution (1 x 15 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired (S)-3-(aryloxy)-1-methylpyrrolidine derivative.

Application: Targeting the Muscarinic M1 Receptor

The synthesized (S)-3-(aryloxy)-1-methylpyrrolidine derivatives are designed to act as agonists at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in cognitive functions such as memory and learning.

M1 Receptor Signaling Pathway:

Upon binding of an agonist, the M1 receptor couples to Gq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various downstream cellular responses.

Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor.

By designing molecules that selectively activate this pathway, it is possible to enhance cholinergic neurotransmission in a targeted manner, offering a promising therapeutic strategy for diseases characterized by cognitive decline. The structure-activity relationship (SAR) data presented in Table 2 provides initial insights into how different substituents on the aryl ring influence the binding affinity for the M1 receptor, guiding further optimization of these novel compounds.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-3-Bromo-1-methyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of (S)-3-Bromo-1-methyl-pyrrolidine, a critical chiral building block in medicinal chemistry and drug discovery. The protocols detailed herein offer starting points for the synthesis of diverse 3-substituted pyrrolidine derivatives, which are prevalent scaffolds in numerous biologically active compounds.

Introduction

This compound is a versatile synthetic intermediate valued for its stereochemically defined center and the reactivity of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[1] The pyrrolidine ring is a privileged structure in a vast array of natural products and pharmaceuticals. The stereochemistry at the 3-position is often crucial for biological activity, making enantiomerically pure starting materials like this compound highly sought after in drug development.[1]

Nucleophilic substitution reactions at the C-3 position of this compound predominantly proceed via an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center.[2][3] Consequently, the reaction of this compound with various nucleophiles provides a reliable route to a wide range of (R)-3-substituted-1-methyl-pyrrolidines. The ability to introduce diverse functionalities at this position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications

The 3-substituted-1-methyl-pyrrolidine motif is a core component of numerous therapeutic agents, including muscarinic receptor antagonists. The stereoselective synthesis of these compounds is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles. The application of this compound as a starting material provides a direct and stereocontrolled route to these and other important pharmaceutical intermediates.

Reaction Pathways and Stereochemistry

The fundamental transformation discussed in these notes is the S(_N)2 reaction of this compound with a generic nucleophile (Nu

:−Caption: General S(_N)2 reaction of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

This protocol is adapted from a patented procedure for the synthesis of 3-bromo-1-methylpyrrolidine from the corresponding alcohol.[4]

Materials:

-

(S)-3-Hydroxy-1-methyl-pyrrolidine

-

Phosphorus tribromide (PBr(_3))

-

n-Hexane

-

Potassium hydroxide (KOH) solution (25% w/v)

-

Diethyl ether

-

Hydrochloric acid (1N)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-3-Hydroxy-1-methyl-pyrrolidine (1 equivalent) in n-hexane.

-

Cool the mixture in an ice bath for 10 minutes.

-

Slowly add phosphorus tribromide (PBr(_3)) (1.1 equivalents) to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding 25% aqueous KOH solution until the pH is greater than 8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with 1N HCl.

-

Separate the aqueous layer and adjust the pH to >8 with 25% KOH solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the final organic layers, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the product.

Quantitative Data for Starting Material Synthesis

| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| (S)-3-Hydroxy-1-methyl-pyrrolidine | 1.0 | n-Hexane | 2 | Reflux | ~15-20 | [4] |

Protocol 2: Nucleophilic Substitution with Azide Ion

This protocol describes the synthesis of (R)-3-Azido-1-methyl-pyrrolidine, a precursor for click chemistry applications.[1]

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (R)-3-Azido-1-methyl-pyrrolidine.

Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Stereochemistry |

| Sodium Azide | (R)-3-Azido-1-methyl-pyrrolidine | DMF | 12 | 80 | High | Inversion |

Note: "High" yield is indicated based on the general reactivity described in the literature; specific quantitative yields were not found in the provided search results.

Experimental Workflow and Logic

The following diagram illustrates the logical flow from the starting material to the final substituted products, emphasizing the key reaction type and the resulting stereochemical outcome.

Caption: Workflow for the synthesis of 3-substituted pyrrolidines.

Concluding Remarks

The nucleophilic substitution of this compound is a robust and reliable method for accessing a diverse range of chiral 3-substituted pyrrolidines. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. The predictable stereochemical outcome of the S(_N)2 reaction makes this a powerful tool for the stereocontrolled synthesis of complex molecules. Further optimization of reaction conditions for specific nucleophiles may be necessary to achieve optimal yields and purity.

References

Application Notes and Protocols: (S)-3-Bromo-1-methyl-pyrrolidine as a Precursor for API Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Bromo-1-methyl-pyrrolidine is a versatile and valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its pyrrolidine core is a common motif in numerous bioactive molecules, and the presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. This document provides detailed application notes and protocols for the use of this compound in the synthesis of selective muscarinic acetylcholine receptor 1 (M1) antagonists, which are promising therapeutic agents for the treatment of neurological disorders such as Parkinson's disease and dystonia.

Introduction

The pyrrolidine ring is a prevalent scaffold in a wide array of natural products and synthetic drugs.[1] The stereochemistry of substituted pyrrolidines is often crucial for their biological activity. This compound offers a stereochemically defined precursor, which is essential for the synthesis of enantiomerically pure APIs. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile construction of more complex molecules.[2]

This application note will focus on the use of this compound in the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists. M1 receptors are G-protein coupled receptors that play a significant role in the central nervous system, and their modulation is a key strategy for treating various neurological and psychiatric disorders.[3][4]

Key Applications

The primary application of this compound in API synthesis is as a key intermediate for the introduction of the (S)-1-methyl-pyrrolidin-3-yl moiety. This is particularly relevant in the development of muscarinic receptor antagonists.

Table 1: Application of this compound in API Synthesis

| Target API Class | Therapeutic Area | Role of this compound |

| Selective M1 Muscarinic Antagonists | Parkinson's Disease, Dystonia, Schizophrenia | Introduction of the chiral pyrrolidine scaffold essential for receptor binding and selectivity.[5][6] |

Experimental Protocols

The following is a generalized protocol for the synthesis of a selective M1 muscarinic antagonist using this compound as a precursor. This protocol is based on established synthetic routes for related compounds.[2]

Protocol 1: Synthesis of a Hypothetical M1 Antagonist Intermediate

This protocol describes the nucleophilic substitution reaction of this compound with a phenolic compound.

Materials:

-

This compound

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Table 2: Expected Results for Protocol 1

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC) | >95% |

| Physical State | Yellowish solid |

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in API synthesis using this compound and a typical experimental workflow.

Caption: Logical flow of API synthesis.

Caption: General experimental workflow.

Signaling Pathways

Selective M1 muscarinic antagonists synthesized from this compound act on the M1 receptor signaling pathway. The diagram below illustrates the canonical Gq-coupled pathway that is antagonized by these compounds.

Caption: M1 receptor signaling pathway.

Conclusion

This compound is a crucial chiral precursor for the synthesis of a variety of APIs, most notably selective M1 muscarinic antagonists. Its stereodefined structure and the reactivity of the bromo group make it an ideal starting material for constructing complex, enantiomerically pure drug molecules. The provided protocols and diagrams serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the efficient and effective use of this important synthetic building block.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enantioselective Synthesis of (S)-3-Bromo-1-methyl-pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of (S)-3-Bromo-1-methyl-pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The described methodology focuses on a robust two-step chemoenzymatic approach, commencing with the kinetic resolution of a racemic precursor followed by a stereospecific bromination.

Introduction

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, necessitating precise control during synthesis. This compound serves as a key intermediate for introducing the 1-methylpyrrolidin-3-yl moiety with a defined stereocenter, enabling the exploration of structure-activity relationships in drug discovery programs. This document outlines a reliable and scalable protocol for accessing the (S)-enantiomer with high optical purity.

Overall Synthetic Strategy

The enantioselective synthesis is achieved through a two-stage process. The first stage involves the enzymatic kinetic resolution of racemic N-protected 3-hydroxypyrrolidine. This is followed by the stereospecific conversion of the chiral hydroxyl precursor to the desired this compound with inversion of configuration.

Caption: Overall workflow for the enantioselective synthesis.

Data Presentation

Table 1: Comparison of Key Parameters for Enzymatic Kinetic Resolution

| Catalyst System | Substrate | Acylating Agent | Solvent | Temp (°C) | Enantiomeric Excess (ee) of (S)-alcohol | Conversion (%) |

| Amano Lipase P | N-Cbz-3-hydroxypyrrolidine | Vinyl Acetate | Diisopropyl Ether | 25 | >99% | ~50% |

| Novozym 435 | N-Boc-3-hydroxypyrrolidine | Vinyl Acetate | MTBE | 30 | >99% | ~50% |

| Lipase PS-IM | N-Cbz-3-hydroxypyrrolidine | Vinyl Acetate | Toluene | 30 | >98% | ~49% |

Table 2: Yield and Purity for Stereospecific Bromination

| Starting Material | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Optical Purity |

| (R)-N-Methyl-3-pyrrolidinol | PBr₃ | Diethyl Ether | 0 to RT | 80-90% | >99% ee |

| (R)-N-Methyl-3-pyrrolidinol | PPh₃, CBr₄ | Dichloromethane | 0 to RT | 75-85% | >99% ee |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Cbz-3-hydroxypyrrolidine

This protocol details the resolution of racemic N-Cbz-3-hydroxypyrrolidine to obtain the (S)-enantiomer. The procedure is adapted from established methodologies utilizing Amano Lipase P.[1]

Materials:

-

Racemic N-Cbz-3-hydroxypyrrolidine

-

Amano Lipase P (or equivalent immobilized lipase)

-

Vinyl Acetate

-

Diisopropyl Ether (anhydrous)

-

Celite

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

To a solution of racemic N-Cbz-3-hydroxypyrrolidine (1.0 eq) in diisopropyl ether (10 mL per gram of substrate), add vinyl acetate (2.0 eq).

-

Add Amano Lipase P (50% by weight of the substrate).

-

Stir the suspension at 25°C and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically complete when ~50% conversion is reached.

-

Upon reaching approximately 50% conversion, filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield a crude mixture of (S)-N-Cbz-3-hydroxypyrrolidine and (R)-N-Cbz-3-acetoxypyrrolidine.

-

Purify the mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted (S)-alcohol from the (R)-acetate.

-

The collected fractions of (S)-N-Cbz-3-hydroxypyrrolidine can be used for subsequent deprotection and N-methylation if the (R)-bromide is desired, or the (R)-acetate can be carried forward.

To obtain (R)-N-Methyl-3-pyrrolidinol:

-

Hydrolyze the purified (R)-N-Cbz-3-acetoxypyrrolidine using a mild base (e.g., K₂CO₃ in methanol) to afford (R)-N-Cbz-3-hydroxypyrrolidine.

-

Remove the Cbz protecting group via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).

-

Perform reductive amination with formaldehyde and a reducing agent (e.g., NaBH₃CN or H₂, Pd/C) to yield (R)-N-Methyl-3-pyrrolidinol.

Protocol 2: Stereospecific Bromination of (R)-N-Methyl-3-pyrrolidinol

This protocol describes the conversion of (R)-N-Methyl-3-pyrrolidinol to this compound with inversion of stereochemistry using phosphorus tribromide (PBr₃).[2]

Materials:

-

(R)-N-Methyl-3-pyrrolidinol (ee >99%)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve (R)-N-Methyl-3-pyrrolidinol (1.0 eq) in anhydrous diethyl ether (20 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0°C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by distillation under reduced pressure if necessary.

Caption: Experimental workflows for the key synthetic steps.

Signaling Pathways and Reaction Mechanisms

The key to the enantioselectivity of this synthetic route lies in the stereospecificity of the two main reactions: the enzymatic acylation and the nucleophilic substitution.

Caption: Logical diagram of stereochemical control.

References

Application Note and Protocol: Stereoselective Bromination of (S)-3-hydroxy-1-methyl-pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental procedure for the synthesis of (R)-3-bromo-1-methyl-pyrrolidine via the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine. The pyrrolidine scaffold is a significant structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The stereochemical configuration of substituents on the pyrrolidine ring is often crucial for biological activity, making stereocontrolled synthesis a critical aspect of drug discovery and development.[1] This protocol outlines a method for the conversion of a chiral alcohol to a chiral bromide, a key transformation for further functionalization in medicinal chemistry. The reaction proceeds via a nucleophilic substitution, and understanding the stereochemical outcome is paramount. In this procedure, the use of phosphorus tribromide (PBr₃) facilitates an Sₙ2 reaction, leading to an inversion of stereochemistry at the C3 position.[2]

Experimental Protocol

This protocol is adapted from established synthetic routes for the bromination of 3-hydroxy-1-methylpyrrolidine.[1][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (S)-3-hydroxy-1-methyl-pyrrolidine | ≥98% | Commercially Available |

| Phosphorus tribromide (PBr₃) | ≥99% | Commercially Available |

| n-Hexane | Anhydrous | Commercially Available |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

| Potassium hydroxide (KOH) | Pellets | Commercially Available |

| Hydrochloric acid (HCl) | 1N solution | Commercially Available |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Deionized water | In-house |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

Procedure

-

Reaction Setup: To a 100 mL single-neck round-bottom flask containing a magnetic stir bar, add (S)-3-hydroxy-1-methyl-pyrrolidine (5.0 g).

-

Solvent Addition: Add n-hexane (50 mL) to the flask.

-

Cooling: Place the flask in an ice bath and cool the mixture for 10 minutes with stirring.

-

Reagent Addition: While maintaining the cold temperature, slowly add phosphorus tribromide (16.9 g) to the reaction mixture.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

-

Quenching: After the reflux period, cool the reaction mixture to room temperature.

-

Neutralization: Carefully add a 25% aqueous solution of potassium hydroxide (KOH) to neutralize the reaction mixture to a pH greater than 8.

-

Extraction 1: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Acidic Wash: Combine the organic phases and wash with 50 mL of 1N hydrochloric acid.

-

Basification: Isolate the aqueous layer and adjust the pH to greater than 8 with a 25% KOH solution.

-

Extraction 2: Extract the basified aqueous layer with diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, (R)-3-bromo-1-methyl-pyrrolidine.

Data Presentation

The following table summarizes the quantitative data for the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine.

| Parameter | Value |

| Reactants | |

| (S)-3-hydroxy-1-methyl-pyrrolidine | 5.0 g (49.4 mmol) |

| Phosphorus tribromide (PBr₃) | 16.9 g (62.4 mmol) |

| Molar Ratio (Substrate:PBr₃) | 1 : 1.26 |

| Reaction Conditions | |

| Solvent | n-Hexane |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Product | |

| (R)-3-bromo-1-methyl-pyrrolidine | 1.1 g (6.7 mmol) |

| Yield | 13.6% |

Visualizations

Experimental Workflow

Caption: Workflow for the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine.

Reaction Mechanism

Caption: Proposed Sₙ2 mechanism for the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine.

References

Application Notes: (S)-3-Bromo-1-methyl-pyrrolidine in Spirooxindole Synthesis

Introduction

(S)-3-Bromo-1-methyl-pyrrolidine is a versatile chiral building block valuable in the synthesis of complex molecules, including the medicinally significant spirooxindole scaffold. Its utility primarily lies in its role as a precursor for chiral organocatalysts that can induce asymmetry in the formation of spiro[pyrrolidin-3,3'-oxindole] derivatives. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these target compounds, focusing on its conversion to a chiral catalyst and the subsequent catalytic asymmetric synthesis.

Core Application: Precursor to Chiral Organocatalysts

The primary application of this compound in this context is its transformation into a chiral pyrrolidine-based organocatalyst. The bromine atom at the C3 position serves as a handle for introducing other functional groups via nucleophilic substitution, allowing for the synthesis of tailored catalysts. A common strategy involves the introduction of a group capable of hydrogen bonding, such as an amine or a substituted amine, to create a bifunctional catalyst that can activate both the nucleophile and the electrophile in an asymmetric reaction.

Synthesis of a Chiral Diamine Catalyst from this compound

A plausible synthetic route involves the substitution of the bromide with a primary amine, followed by further functionalization if necessary. This creates a chiral 1,2-diamine moiety, a common feature in successful organocatalysts for asymmetric synthesis.

Experimental Protocol: Synthesis of (S)-N,1-dimethylpyrrolidin-3-amine

This protocol describes the synthesis of a chiral diamine catalyst from this compound.

Materials:

-

This compound

-

Methylamine (40% in water)

-

Potassium carbonate

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add an excess of aqueous methylamine solution (e.g., 10 eq).

-

Add potassium carbonate (2.0 eq) to the reaction mixture to act as a base.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (S)-N,1-dimethylpyrrolidin-3-amine.

Application in Asymmetric Spirooxindole Synthesis